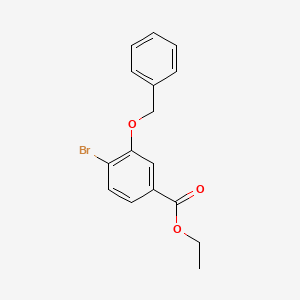
Ethyl 4-bromo-3-benzyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-3-(phenylmethoxy)benzoate: is a chemical compound characterized by its bromine and phenylmethoxy groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by brominating 4-(phenylmethoxy)benzoic acid followed by esterification with ethanol.
Esterification Reaction: Ethyl 4-bromo-3-(phenylmethoxy)benzoate can also be prepared by reacting 4-bromo-3-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Continuous Process: Some industrial setups may use a continuous process for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: Ethyl 4-bromo-3-(phenylmethoxy)benzoate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Iodides and other halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anti-inflammatory applications, it may modulate inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of phenylmethoxy.
Ethyl 4-chloro-3-(phenylmethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is unique due to the presence of both bromine and phenylmethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 4-bromo-3-(phenylmethoxy)benzoate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H15BrO3 |
|---|---|
Molekulargewicht |
335.19 g/mol |
IUPAC-Name |
ethyl 4-bromo-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
IDXAGNLUHQSSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















